Erucyl erucamide
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Overview
Description
Erucyl erucamide, also known as erucamide, is a primary fatty amide derived from erucic acid. It is widely used in the plastic manufacturing industry as a slip additive due to its excellent lubricating properties. Erucamide is known for its high melting point and thermal stability, making it a valuable compound in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erucyl erucamide is typically synthesized through the ammonolysis of erucic acid. One common method involves reacting erucic acid with ammonia in the presence of a catalyst. For instance, a circulation reactor can be used where erucic acid and ammonia are introduced, and the reaction is catalyzed to produce erucamide . Another method involves the use of lipase-catalyzed synthesis, where erucic acid reacts with urea in an organic solvent medium, such as tert-butyl alcohol, to produce erucamide .
Industrial Production Methods: In industrial settings, erucamide is produced using high-pressure ammonia and erucic acid in a circulation reactor. This method offers advantages such as simple structure, recyclable ammonia, high raw material molar ratio, convenient operation, low energy consumption, and high erucamide yield .
Chemical Reactions Analysis
Types of Reactions: Erucyl erucamide undergoes various chemical reactions, including:
Ammonolysis: Reaction with ammonia to form erucamide.
Hydrogenation: Conversion of erucic acid to behenic acid, which can then be used to produce erucamide.
Common Reagents and Conditions:
Ammonia: Used in the ammonolysis reaction.
Urea: Used in lipase-catalyzed synthesis.
Catalysts: Such as Candida antarctica lipase (Novozym 435) for enzymatic reactions.
Major Products:
Erucamide: The primary product formed from the ammonolysis of erucic acid.
Behenic Acid: Formed through hydrogenation of erucic acid.
Scientific Research Applications
Erucyl erucamide has a wide range of applications in scientific research, including:
Mechanism of Action
Erucyl erucamide exerts its effects through several mechanisms:
Cholinergic Pathways: Modulates cholinergic signaling molecules associated with memory, leading to enhanced cognitive function in animal models.
Molecular Targets: Interacts with peroxisome proliferator-activated receptors, inhibits elastase and thrombin, and has anti-inflammatory, antioxidant, and anti-tumor properties.
Comparison with Similar Compounds
Oleamide: Another fatty acid amide used as a lubricant in the plastic industry.
Behenamide: Derived from behenic acid, used in similar applications as erucamide.
Uniqueness: Erucyl erucamide is unique due to its higher melting point and thermal stability compared to other fatty acid amides like oleamide. This makes it particularly valuable in high-temperature industrial applications .
Properties
CAS No. |
87075-61-4 |
---|---|
Molecular Formula |
C44H85NO |
Molecular Weight |
644.2 g/mol |
IUPAC Name |
(Z)-N-[(Z)-docos-13-enyl]docos-13-enamide |
InChI |
InChI=1S/C44H85NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3,(H,45,46)/b19-17-,20-18- |
InChI Key |
ABCFHTQGKNXCHE-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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